molecular formula C25H41N3O5 B1498334 6N7G3US2AH CAS No. 819871-13-1

6N7G3US2AH

Cat. No.: B1498334
CAS No.: 819871-13-1
M. Wt: 463.6 g/mol
InChI Key: GLKQQPKRLLPLBN-ICSRJNTNSA-N
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Description

6N7G3US2AH is a compound that features protective groups commonly used in organic synthesis. The tert-butoxycarbonyl (Boc) groups are often employed to protect amine functionalities during chemical reactions, ensuring that the desired transformations occur selectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6N7G3US2AH typically involves the protection of the lysine amino groups with tert-butoxycarbonyl groups. This can be achieved through the reaction of lysine with di-tert-butyl dicarbonate (Boc~2~O) in the presence of a base such as triethylamine. The phenylpropan-2-yl group is introduced via a coupling reaction with the appropriate phenylpropan-2-yl derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

6N7G3US2AH can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc groups under acidic conditions (e.g., trifluoroacetic acid).

    Substitution: Nucleophilic substitution reactions at the amine or phenylpropan-2-yl groups.

    Oxidation and Reduction: Potential oxidation of the phenyl group or reduction of any introduced functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6N7G3US2AH is used in various scientific research applications, including:

    Chemistry: As a protected lysine derivative in peptide synthesis.

    Biology: In the study of protein modifications and interactions.

    Industry: Used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 6N7G3US2AH involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc groups are stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysine: Similar in structure but lacks the phenylpropan-2-yl group.

    N~2~,N~6~-Bis(benzyloxycarbonyl)-L-lysine: Uses benzyloxycarbonyl (Cbz) groups instead of Boc groups.

    N~2~,N~6~-Bis(tert-butoxycarbonyl)-D-lysine: The D-enantiomer of the compound.

Uniqueness

6N7G3US2AH is unique due to the presence of both Boc protective groups and the phenylpropan-2-yl moiety, which can impart specific chemical and biological properties. This combination allows for versatile applications in synthesis and research.

Properties

IUPAC Name

tert-butyl N-[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxo-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O5/c1-18(17-19-13-9-8-10-14-19)27-21(29)20(28-23(31)33-25(5,6)7)15-11-12-16-26-22(30)32-24(2,3)4/h8-10,13-14,18,20H,11-12,15-17H2,1-7H3,(H,26,30)(H,27,29)(H,28,31)/t18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKQQPKRLLPLBN-ICSRJNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652361
Record name N~2~,N~6~-Bis(tert-butoxycarbonyl)-N-[(2S)-1-phenylpropan-2-yl]-L-lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819871-13-1
Record name C,C'-Bis(1,1-dimethylethyl) N,N'-((1S)-1-((((1S)-1-methyl-2-phenylethyl)amino)carbonyl)-1,5-pentanediyl)bis(carbamate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0819871131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~6~-Bis(tert-butoxycarbonyl)-N-[(2S)-1-phenylpropan-2-yl]-L-lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(TERT-BUTOXYCARBONYL) LISDEXAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7G3US2AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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